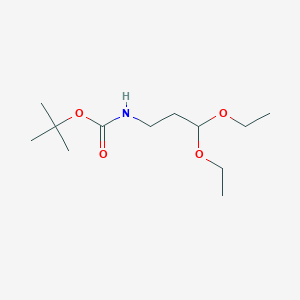

tert-butyl N-(3,3-diethoxypropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3,3-diethoxypropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO4/c1-6-15-10(16-7-2)8-9-13-11(14)17-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZCLXOBJLHYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)OC(C)(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30772602 | |

| Record name | tert-Butyl (3,3-diethoxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30772602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153815-24-8 | |

| Record name | tert-Butyl (3,3-diethoxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30772602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,3-diethoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3-diethoxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(3,3-diethoxypropyl)carbamate can undergo oxidation reactions, particularly at the diethoxypropyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which typically targets the carbamate group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, especially under acidic or basic conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates

Scientific Research Applications

Agricultural Applications

Herbicides and Pesticides Development

Tert-butyl N-(3,3-diethoxypropyl)carbamate may serve as a precursor for developing herbicides or pesticides. Its structural characteristics could enhance the efficacy and selectivity of these agrochemicals. The incorporation of ethoxy groups can improve solubility in organic solvents, which is beneficial for formulation purposes in agricultural applications.

Polymer Chemistry

Polymer Synthesis

The compound's unique structure allows it to be utilized in the synthesis of novel polymers. It can act as a monomer or cross-linking agent in the production of polymeric materials with tailored properties. The presence of ethoxy groups may enhance the flexibility and thermal stability of the resultant polymers.

| Property | This compound |

|---|---|

| Solubility | Soluble in organic solvents |

| Thermal Stability | Enhanced due to ethoxy substitutions |

| Potential Uses | Monomer in polymer synthesis |

Pharmaceutical Applications

Drug Development and Synthesis

This compound can be utilized in pharmaceutical research for synthesizing various bioactive compounds. Its derivatives may exhibit biological activities that are useful in drug development. For example, it can be employed in the synthesis of N-Boc-protected anilines and other nitrogen-containing heterocycles through palladium-catalyzed reactions .

Case Study: Synthesis of Bioactive Compounds

In one study, tert-butyl carbamate derivatives were synthesized to explore their potential as pharmacological agents. The introduction of the 3,3-diethoxypropyl moiety was found to enhance the lipophilicity and biological activity of the compounds compared to their simpler analogs .

Mechanism of Action

The mechanism of action of tert-butyl N-(3,3-diethoxypropyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The compound can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(3,3-diethoxypropyl)carbamate with structurally related tert-butyl carbamate derivatives, highlighting key differences in substituents, reactivity, and applications:

Key Findings:

Functional Group Influence on Reactivity: The diethoxypropyl group in the target compound facilitates aldehyde release under acidic conditions, making it valuable for sequential reactions requiring masked electrophiles . In contrast, the thioamide in tert-butyl N-(3-amino-3-thioxopropyl)carbamate enhances nucleophilicity, enabling metal coordination or peptide modifications . Chlorosulfonyl and boronate ester derivatives exhibit orthogonal reactivity for sulfonylation and cross-coupling, respectively, underscoring their utility in diverse synthetic pathways .

Steric and Stereochemical Effects :

- Cyclic analogs (e.g., cyclopentyl or piperidinyl carbamates) introduce steric constraints that influence reaction kinetics and enantioselectivity. For example, tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate is used in chiral drug synthesis due to its rigid bicyclic framework .

Deprotection Conditions :

- Boc removal typically requires strong acids (e.g., HCl in dioxane for Rivaroxaban intermediates or trifluoroacetic acid (TFA) for cyclic derivatives ). The diethoxypropyl variant may require milder conditions due to its acid-sensitive acetal group .

Applications in Drug Development :

Biological Activity

Tert-butyl N-(3,3-diethoxypropyl)carbamate (CAS Number: 153815-24-8) is a carbamate derivative with potential biological activities. This compound has garnered attention for its applications in medicinal chemistry and pharmacology, particularly in the synthesis of various bioactive molecules. The following article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Molecular Formula : CHN O

Molecular Weight : 247.33 g/mol

LogP : 2.50 (indicating moderate lipophilicity)

PSA (Polar Surface Area) : 60.28 Ų

These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, which can influence its bioactivity and therapeutic potential.

This compound has been studied for its role in modulating various biological pathways. Its structure allows it to interact with specific receptors and enzymes, potentially influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus altering the physiological responses in target cells.

- Receptor Modulation : It has been suggested that similar carbamate derivatives can act as ligands for nuclear receptors, which could lead to transcriptional changes in gene expression.

Case Studies and Research Findings

- Anticancer Activity : A study explored the synthesis of indenoisoquinoline derivatives, noting that certain N-(3-aminopropyl) compounds exhibited activity as RXR (retinoid X receptor) inducers. Although this compound was not the primary focus, its structural similarity suggests potential anticancer properties through RXR modulation .

- Neuroprotective Effects : In research focusing on astrocytes exposed to amyloid-beta (Aβ) peptides, compounds with similar structures demonstrated protective effects against oxidative stress. This indicates that this compound might possess neuroprotective properties worth investigating further .

- Synthesis Applications : The compound has been utilized in synthetic pathways for producing other biologically active molecules. Its role as a protecting group in amine synthesis highlights its utility in medicinal chemistry .

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.